molecular formula C10H8ClF3O2 B13689483 (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone

Cat. No.: B13689483
M. Wt: 252.62 g/mol
InChI Key: YLTAWMYDIHYJGY-UHFFFAOYSA-N
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Description

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone typically involves the use of trifluoromethyl ketones. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable chiral auxiliary under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, selective oxidation, and other advanced methodologies to achieve the desired stereochemistry and chemical structure .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is unique due to its combination of a chiral center, trifluoromethyl group, and chlorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropan-1-one

InChI

InChI=1S/C10H8ClF3O2/c1-5(15)9(16)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3

InChI Key

YLTAWMYDIHYJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)O

Origin of Product

United States

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